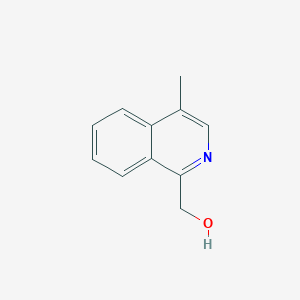

(4-Methylisoquinolin-1-yl)methanol

描述

属性

CAS 编号 |

35967-11-4 |

|---|---|

分子式 |

C11H11NO |

分子量 |

173.21 |

IUPAC 名称 |

(4-methylisoquinolin-1-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-6-12-11(7-13)10-5-3-2-4-9(8)10/h2-6,13H,7H2,1H3 |

InChI 键 |

BNFVEOHEPDSYKN-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C2=CC=CC=C12)CO |

规范 SMILES |

CC1=CN=C(C2=CC=CC=C12)CO |

产品来源 |

United States |

相似化合物的比较

Comparison with 1-(4-Methylphenyl)-1-propanol

Structural Differences :

- Core Structure: (4-Methylisoquinolin-1-yl)methanol features a bicyclic isoquinoline ring, whereas 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3) has a monocyclic 4-methylphenyl group attached to a three-carbon alcohol chain .

- Functional Groups : The former has a hydroxymethyl (-CH2OH) group, while the latter has a secondary alcohol (-CH(OH)CH2CH3).

Property Differences :

However, the shorter alcohol chain in this compound likely reduces lipophilicity compared to 1-(4-Methylphenyl)-1-propanol .

Comparison with Methanol and Ethanol

Functional Group Analysis :

- Methanol (CH3OH): A simple alcohol with high polarity, low boiling point (64.7°C), and high toxicity due to metabolic conversion to formic acid .

- Ethanol (C2H5OH): Less toxic than methanol, with a higher boiling point (78.37°C) and broader industrial applications .

Relevance to this compound:

- The hydroxymethyl group in the target compound shares methanol’s polarity but is constrained by the aromatic ring, reducing volatility. Toxicity risks may persist if metabolic cleavage releases free methanol.

- Compared to ethanol, the compound’s bicyclic structure significantly alters reactivity and solubility.

准备方法

Friedel-Crafts Acylation for Intermediate Synthesis

The Friedel-Crafts acylation is a cornerstone for constructing aromatic ketones, which serve as precursors to isoquinoline derivatives. In the context of (4-Methylisoquinolin-1-yl)methanol, homoveratrylamine (3,4-dimethoxyphenethylamine) is acylated with carboxylic acids or anhydrides in the presence of polyphosphoric acid (PPA) to yield ketoamides. For example, reacting homoveratrylamine with acetic anhydride in PPA produces a ketoamide intermediate, which is subsequently reduced and cyclized.

Key Reaction Parameters

- Catalyst : Polyphosphoric acid (PPA) at 80–100°C.

- Yield : 85–90% for ketoamide formation.

- Mechanism : Electrophilic aromatic substitution followed by intramolecular cyclization.

This method’s efficiency is attributed to PPA’s dual role as a Lewis acid catalyst and dehydrating agent, facilitating both acylation and cyclization steps.

Reduction and Cyclization to Isoquinoline Core

The ketoamide intermediate undergoes reduction with sodium borohydride (NaBH₄) in methanol, yielding a secondary alcohol. Subsequent cyclization using p-toluenesulfonic acid (PTSA) in dichloromethane at room temperature completes the isoquinoline skeleton. For this compound, introducing a methyl group at the 4-position requires careful selection of the acylating agent (e.g., methyl-substituted carboxylic acids).

Grignard Reagent-Mediated Alkylation

Introduction of Methyl Groups via Organomagnesium Reagents

Grignard reagents are instrumental in introducing alkyl substituents to the isoquinoline framework. For instance, treating a ketoamide intermediate with methylmagnesium bromide (CH₃MgBr) forms a tertiary alcohol, which is then dehydrated and cyclized. This approach enables precise placement of the methyl group at the 4-position.

Example Protocol

Optimization for Methanol Substituent

To introduce the hydroxymethyl group at the 1-position, formylation followed by reduction is employed. For example, Vilsmeier-Haack formylation of 4-methylisoquinoline generates an aldehyde intermediate, which is reduced using NaBH₄ or lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.

Pictet-Spengler Reaction Variations

Classical and Modified Approaches

The Pictet-Spengler reaction, traditionally used for tetrahydroisoquinoline synthesis, has been adapted for isoquinoline derivatives. Condensing phenethylamine analogs with aldehydes or ketones under acidic conditions forms the heterocyclic core. However, ketones typically exhibit lower reactivity, necessitating modified conditions.

Innovative Modifications

Application to this compound

A plausible route involves condensing 4-methylphenethylamine with glyoxylic acid to form a tetrahydroisoquinoline intermediate, followed by oxidation and reduction steps to install the hydroxymethyl group.

Patent-Derived Industrial-Scale Syntheses

Large-Scale Cyclization and Purification

Patent US8883805B2 outlines a high-yield process for related isoquinoline derivatives, emphasizing solvent selection and crystallization. For this compound, analogous steps include:

Crystallization and Polymorph Control

Patent EP1532149B1 highlights the importance of solvent mixtures (e.g., ethanol and TBME) in obtaining high-purity amorphous or crystalline forms. For instance, recrystallization from ethanol/TBME at 0–5°C yields >99% pure product.

Comparative Analysis of Methodologies

常见问题

Q. What advanced applications could exploit the unique properties of this compound?

- Methodological Answer :

- Drug Discovery : SAR studies targeting kinase inhibition (e.g., anti-cancer activity) using high-throughput screening.

- Materials Science : Incorporation into metal-organic frameworks (MOFs) for catalytic or sensing applications.

- Bioconjugation : Hydroxyl group functionalization for antibody-drug conjugates (ADCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。